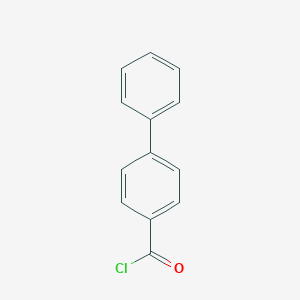

4-Phenylbenzoyl chloride

Description

Significance of Acyl Chlorides in Contemporary Chemical Research

Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. cognitoedu.org They are derivatives of carboxylic acids where the hydroxyl (-OH) group is substituted by a chlorine atom. chemguide.co.uk This substitution renders them among the most reactive of the carboxylic acid derivatives, making them highly valuable as chemical intermediates. wikipedia.orgsavemyexams.com Their high reactivity stems from the polar carbon-oxygen double bond and the presence of chlorine as a good leaving group, which makes the carbonyl carbon highly susceptible to nucleophilic attack. cognitoedu.org

The primary role of acyl chlorides in organic synthesis is as powerful acylating agents in nucleophilic acyl substitution reactions. fiveable.me This reactivity is fundamental to the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

C-X Bond Formation: Acyl chlorides react readily with a variety of nucleophiles. They react with water in a process called hydrolysis to form carboxylic acids, with alcohols to form esters, and with ammonia (B1221849) or amines to form amides. chemguide.co.uksavemyexams.com These reactions are typically rapid and efficient, often proceeding via an addition-elimination mechanism where the nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride ion. cognitoedu.orgsavemyexams.com

C-C Bond Formation: A classic example of C-C bond formation using acyl chlorides is the Friedel-Crafts acylation. rsc.org In this reaction, an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (like AlCl₃) to synthesize aryl ketones. rsc.orgosti.gov Furthermore, modern cross-coupling reactions, such as the Sonogashira coupling of acyl chlorides with terminal alkynes catalyzed by palladium, provide efficient routes to α,β-acetylenic ketones. eie.grmdpi.comrsc.org Other transition-metal-catalyzed reactions with organometallic reagents also enable the formation of ketones from acyl chlorides. rsc.orgacs.org

The evolution of catalysis has significantly enhanced the utility and selectivity of acyl chloride reactions. Initially, stoichiometric Lewis acids like aluminum chloride were staples for reactions such as Friedel-Crafts acylation. rsc.org However, these methods often generate significant waste. osti.gov

Modern advancements have focused on developing more efficient and selective catalytic systems. The use of solid acid catalysts, such as zeolites, in Friedel-Crafts acylations represents a greener alternative to traditional Lewis acids. osti.gov In the realm of cross-coupling reactions, the development of transition metal catalysts, particularly those based on palladium, has been revolutionary. eie.gracs.org These catalysts enable the coupling of acyl chlorides with a wide range of organometallic and organic partners under mild conditions. rsc.org Research continues to refine these catalysts, including the use of phosphine-free systems and supported catalysts, to improve efficiency, atom economy, and reusability. eie.grrsc.org Recent studies have also explored improving site-selectivity in the acylation of complex molecules by altering the acylating agent from an anhydride (B1165640) to the more reactive acyl chloride in combination with novel nucleophilic catalysts. nih.gov

Historical Perspective on the Utilization of 4-Phenylbenzoyl Chloride

This compound has been employed as a key building block in organic synthesis, with its applications evolving from classical reactions to the construction of highly complex and specialized molecules.

Early applications of this compound were likely centered on established reactions that leverage its acyl chloride functionality. The Friedel-Crafts acylation, a cornerstone of organic synthesis for over a century, represents a fundamental methodological application. For instance, the reaction of this compound with an aromatic substrate in the presence of a Lewis acid would be a straightforward method for synthesizing complex diaryl ketones. rsc.orggoogle.com Its use in forming esters and amides through reactions with alcohols and amines, respectively, also constitutes an early and fundamental application in the synthesis of biphenyl-containing derivatives. savemyexams.com

The unique biphenyl (B1667301) structure and reactivity of this compound have made it a valuable component in the synthesis of sophisticated target molecules, particularly in medicinal chemistry and materials science.

A significant milestone is its use as a 5'-O-protecting group in the synthesis of 2',3'-dideoxy-3'-fluoronucleosides (FLG), which are important antiviral agents. google.com The 4-phenylbenzoyl group provides the necessary stability and can be selectively introduced, representing a crucial advance for large-scale synthesis. google.com

Other notable applications include:

Pharmaceuticals: It serves as an intermediate in the synthesis of papain inhibitors and other biologically active molecules. chemimpex.comru.nl

Materials Science: It is used to prepare photoinitiators for UV-curable coatings and inks, where its structure contributes to the performance and durability of the final material. chemimpex.com

Multi-component Reactions: It has been shown to participate efficiently in one-pot, four-component reactions to produce complex molecules like 2-aryl-3,3-dihaloacrylonitriles. semanticscholar.org

Peptide Chemistry: It has been used in solid-phase synthesis to cap peptides, for example, in the synthesis of N-(4'-phenylbenzoyl)glycinamide. soton.ac.uk

Structural Features and Reactive Properties of this compound Relevant to Advanced Organic Transformations

The utility of this compound in advanced synthesis is a direct consequence of its distinct structural and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 14002-51-8 | chemimpex.comnih.govbiosynth.com |

| Molecular Formula | C₁₃H₉ClO | chemimpex.comnih.govbiosynth.com |

| Molecular Weight | 216.66 g/mol | chemimpex.comnih.govbiosynth.com |

| Appearance | Almost white to pale yellow powder/crystals | chemimpex.comthermofisher.com |

| Melting Point | 110-117 °C | chemimpex.comthermofisher.com |

| Boiling Point | 160 °C at 2 mmHg | chemimpex.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 4-Biphenylcarbonyl chloride, p-Phenylbenzoyl chloride | nih.govsynquestlabs.com |

Table 2: Key Compounds Mentioned

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| This compound | 4-Biphenylcarbonyl chloride | Main subject of the article |

| Aluminum chloride | AlCl₃ | Lewis acid catalyst in Friedel-Crafts reactions |

| 2',3'-dideoxy-3'-fluoronucleoside | FLG | Antiviral agent synthesized using this compound |

| 2-(4'-phenylbenzoyl)benzoic acid | Product of a Friedel-Crafts reaction |

Electronic and Steric Influences of the 4-Biphenyl Moiety on Carbonyl Reactivity

The reactivity of the carbonyl group in this compound is significantly influenced by the electronic and steric effects of the 4-biphenyl moiety.

Electronic Effects: The biphenyl group can engage in resonance with the carbonyl group. However, the two phenyl rings in the biphenyl moiety are not coplanar, which can affect the extent of this resonance. The phenyl substituent on the benzoyl ring acts as an electron-withdrawing group through inductive effects, which can enhance the electrophilicity of the carbonyl carbon. creative-proteomics.com This increased partial positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles.

Steric Effects: The bulky nature of the 4-biphenyl group can present steric hindrance to incoming nucleophiles. rsc.org This steric bulk can influence the rate and selectivity of reactions, sometimes favoring attack at less hindered positions or by smaller nucleophiles. The non-planar nature of the biphenyl system can create a sterically crowded environment around the reactive acyl chloride group. researchgate.net

Nucleophilic Acyl Substitution Potential of the Carbonyl Chloride Group

The carbonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic acyl substitution. libretexts.org This is a two-step mechanism involving the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and resulting in the substituted product. libretexts.org

The high reactivity of acyl chlorides like this compound stems from the strong electron-withdrawing inductive effect of the chlorine atom, which significantly polarizes the carbonyl carbon, making it highly electrophilic. libretexts.org This inherent reactivity allows for the facile synthesis of a wide range of derivatives, including esters, amides, and ketones, by reacting this compound with appropriate nucleophiles such as alcohols, amines, and organometallic reagents.

Overview of Research Trajectories Involving this compound

Research involving this compound has explored its utility in various domains of chemical science, from the development of novel catalytic systems to its application in the synthesis of complex molecules and advanced materials.

Catalytic Systems for this compound Transformations

The transformation of this compound is often facilitated by catalytic systems that can enhance reaction efficiency and selectivity. For instance, nickel-catalyzed carbonylative cross-coupling reactions have been developed for the synthesis of ketones from aryl boronic acids and acyl chlorides. researchgate.net In some cases, light-activated nickel catalysts have been employed for the formation of ureas and carbamates from acyl chlorides. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in synthesizing biphenyl derivatives, which could be precursors to or products from this compound. nih.gov The choice of catalyst and ligands is crucial in these transformations to control reactivity and achieve the desired products. For example, ruthenium complexes have been investigated for their catalytic activity in various organic transformations, including dehydrogenation and transfer hydrogenation reactions. arabjchem.orgacs.org

Synthetic Methodologies Utilizing this compound for Target Molecule Construction

This compound serves as a key building block in the synthesis of a variety of target molecules. Its reaction with different nucleophiles allows for the introduction of the 4-phenylbenzoyl moiety into a larger molecular framework. For example, it can be reacted with amines to form amides, a common functional group in pharmaceuticals and other biologically active compounds. The synthesis of (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide was achieved through the reaction of (S)-α-amino-Σ-caprolactam with this compound. researchgate.net

The Friedel-Crafts acylation reaction is another important methodology where this compound can be used to introduce the 4-phenylbenzoyl group onto an aromatic ring in the presence of a Lewis acid catalyst. nih.gov This reaction is a fundamental tool for the synthesis of aryl ketones.

Advanced Materials Science Applications of this compound Derived Architectures

The rigid and aromatic nature of the biphenyl unit makes this compound an attractive precursor for the synthesis of advanced materials. Polymers and dendrimers derived from this compound can exhibit interesting properties such as high thermal stability, liquid crystallinity, and specific photophysical characteristics.

For instance, polyamides and other polymers synthesized using this compound can form hydrogen-bonded supramolecular structures. researchgate.net These materials can have applications in areas such as fiber technology and as components of functional films. The incorporation of the biphenyl moiety can lead to materials with enhanced mechanical properties and thermal resistance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVUWCPKMYXOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065693 | |

| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-51-8 | |

| Record name | [1,1′-Biphenyl]-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QS928042D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of 4 Phenylbenzoyl Chloride

Preparation of 4-Phenylbenzoyl Chloride: Advanced Synthetic Strategies

The synthesis of this compound is predominantly achieved through the conversion of 4-phenylbenzoic acid. However, alternative precursors and methodologies, including those aligned with the principles of green chemistry, offer viable routes to this important chemical intermediate.

The most conventional and widely adopted method for the preparation of this compound involves the direct chlorination of 4-phenylbenzoic acid. This transformation is typically accomplished using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The reaction with thionyl chloride is a well-established method that offers high yields. The process involves heating 4-phenylbenzoic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.

Alternatively, oxalyl chloride can be employed, often in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. This method is also highly efficient and proceeds under mild conditions, which can be advantageous when dealing with sensitive substrates. The reaction with oxalyl chloride also produces gaseous byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), facilitating product isolation.

| Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Thionyl chloride | DMF (catalytic) | Neat or Benzene (B151609) | Reflux (approx. 80) | 2-4 | >90 | mdpi.comgoogle.com |

| Oxalyl chloride | DMF (catalytic) | Dichloromethane | Room Temperature (approx. 25) | 1-2 | ~95 | orgsyn.orgresearchgate.net |

The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction and the desired purity of the product. While thionyl chloride is less expensive, oxalyl chloride can sometimes provide cleaner reactions with easier work-up.

Beyond the direct chlorination of 4-phenylbenzoic acid, alternative synthetic strategies have been explored. One such approach involves the Friedel-Crafts acylation of benzene using this compound itself, which, while not a synthesis of the target compound, demonstrates a key reaction of this class of molecules. A more relevant alternative synthesis starts from 4-phenylbenzaldehyde (B31587). This process typically involves a two-step sequence: the oxidation of the aldehyde to the corresponding carboxylic acid, followed by chlorination. The oxidation of 4-phenylbenzaldehyde to 4-phenylbenzoic acid can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The subsequent chlorination of the resulting 4-phenylbenzoic acid then proceeds as described in the previous section.

Another potential route could involve the direct conversion of biphenyl (B1667301) to this compound via a one-step Friedel-Crafts acylation with phosgene (B1210022) or a phosgene equivalent, although this is less common due to the hazardous nature of the reagents. The mechanism of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring of biphenyl. Due to the directing effects of the phenyl group, this reaction would likely yield a mixture of ortho, meta, and para isomers, requiring subsequent separation.

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods. In the context of this compound synthesis, green chemistry principles can be applied in several ways. The use of catalytic methods for the direct amidation of 4-phenylbenzoic acid, followed by a different synthetic route, is one area of investigation, though this does not directly produce the acyl chloride catalyticamidation.infoscispace.commdpi.com.

More directly, the development of solvent-free reaction conditions or the use of greener solvents is a key focus. For instance, conducting the chlorination of 4-phenylbenzoic acid with thionyl chloride without a solvent or in a recyclable, non-toxic solvent would be a significant improvement over traditional methods that use chlorinated solvents or benzene.

Furthermore, flow chemistry presents a promising green alternative for the synthesis of acyl chlorides. Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for in-line purification, reducing waste and improving efficiency. The on-demand generation of hazardous reagents like phosgene in a flow system for direct use in acylation reactions is a notable advancement in this area.

Nucleophilic Acyl Substitution Reactions with this compound

This compound, as a typical acyl chloride, is highly susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is the basis for its utility in a wide range of organic transformations, most notably in the formation of amides and esters.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, readily yields the corresponding biphenyl-4-carboxamides. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, often an excess of the amine itself or a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrogen chloride byproduct.

The formation of biphenyl-4-carboxamides is a key reaction in the synthesis of various functional molecules. In the realm of peptide synthesis, while not a standard amino acid activating agent, this compound can be utilized as a capping agent. In solid-phase peptide synthesis (SPPS), capping is employed to terminate unreacted amino groups on the growing peptide chains, preventing the formation of deletion sequences. The bulky and hydrophobic nature of the 4-phenylbenzoyl group can impart specific properties to the N-terminus of the peptide.

The reactivity of this compound is also harnessed in the synthesis of advanced amide-based functional materials. For instance, it serves as a monomer in the preparation of high-performance aromatic polyamides, commonly known as aramids. These polymers are characterized by their exceptional thermal stability and mechanical strength, properties which are in part due to the rigid biphenyl units incorporated into the polymer backbone. The polycondensation reaction of this compound with aromatic diamines leads to the formation of these robust materials.

Another significant application is in the synthesis of liquid crystalline polymers (LCPs) wikipedia.orgresearchgate.net. The rigid, rod-like structure of the 4-phenylbenzoyl moiety can act as a mesogen, which is a fundamental component for inducing liquid crystalline phases. By incorporating this unit into a polymer, materials with unique optical and mechanical properties can be designed.

| Amine | Product | Application |

| N-terminus of a peptide | N-(4-phenylbenzoyl) peptide | Peptide capping in SPPS |

| Aromatic diamine | Aromatic polyamide (Aramid) | High-performance fibers and films |

| Diamine with flexible spacers | Liquid Crystalline Polymer | Advanced optical and electronic materials |

Aminolysis: Formation of Biphenyl-4-carboxamides

Chemo- and Regioselectivity in Amidation Reactions with Diverse Amine Substrates

The reaction of this compound with amines to form amides is a fundamental transformation in organic synthesis. When the amine substrate contains multiple nucleophilic sites, the principles of chemoselectivity and regioselectivity govern the reaction's outcome.

Chemoselectivity: this compound exhibits high chemoselectivity towards more nucleophilic functional groups. In substrates containing both amine and alcohol functionalities (amino alcohols), the highly nucleophilic amine group will selectively attack the electrophilic carbonyl carbon of the acyl chloride, leading exclusively to the formation of an amide over an ester under standard conditions. This is because amines are generally stronger nucleophiles than alcohols. Similarly, primary amines are more reactive than secondary amines due to reduced steric hindrance and greater nucleophilicity.

Regioselectivity: In reactions with unsymmetrical polyamines, the acylation typically occurs at the most nucleophilic or least sterically hindered nitrogen atom. For instance, in a diamine containing both a primary and a secondary amine, the primary amine will preferentially react with this compound. This regioselective nature is crucial in multi-step syntheses where specific protection of one amino group is required. fortunejournals.com For example, the reaction with N-methylethylenediamine would yield N-(2-(methylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide as the major product.

Table 1: Selectivity in Amidation Reactions

| Amine Substrate | Potential Nucleophilic Sites | Major Product with this compound | Selectivity Principle |

|---|---|---|---|

| Ethanolamine | -NH2, -OH | N-(2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide | Chemoselectivity (Amine > Alcohol) |

| N-Methylethylenediamine | Primary -NH2, Secondary -NH | N-(2-(methylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide | Regioselectivity (Primary > Secondary) |

| 4-Aminophenol | -NH2, -OH | N-(4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide | Chemoselectivity (Amine > Phenol) |

Alcoholysis and Phenolysis: Synthesis of Biphenyl-4-carboxylates and Esters

The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) provides a direct route to biphenyl-4-carboxylates. This esterification reaction typically proceeds readily, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

The rigid, rod-like structure of the biphenyl group makes it an ideal mesogen for the synthesis of liquid crystalline polymers (LCPs). mdpi.com Aromatic polyesters containing such moieties are known for their high thermal stability and mechanical strength. researchgate.net this compound is a critical building block for incorporating these mesogenic units into polymer chains.

The synthesis of these polyesters is typically achieved through polycondensation reactions. For instance, a diol monomer can be reacted with an aromatic diacyl chloride to form the polymer backbone. This compound can be used to synthesize monomers, such as by reacting it with hydroquinone (B1673460) to form 4-hydroxyphenyl [1,1'-biphenyl]-4-carboxylate, which can then be polymerized. Alternatively, it can act as an end-capping agent to control the molecular weight of the polymer. The resulting aromatic polyesters often exhibit thermotropic liquid crystalline behavior, where they form ordered phases upon melting. york.ac.ukwhiterose.ac.uknih.gov

This compound can be employed as a chiral derivatizing agent (CDA) for the analysis of chiral alcohols. nih.govwikipedia.org When a racemic or scalemic mixture of a chiral alcohol is reacted with this compound, a mixture of diastereomeric esters is formed. These diastereomers possess distinct physical properties, including different chemical shifts in NMR spectroscopy and different retention times in chiral chromatography. researchgate.net

This diastereomeric differentiation allows for the determination of the enantiomeric excess (e.e.) of the original alcohol sample. The relative integration of specific proton signals in the ¹H NMR spectrum of the diastereomeric mixture corresponds directly to the ratio of the enantiomers.

Furthermore, this compound can be used in the kinetic resolution of racemic amines or alcohols. researchgate.netresearchgate.net Due to steric interactions, one enantiomer may react faster with the acyl chloride than the other. If the reaction is stopped before completion, the unreacted starting material will be enriched in the slower-reacting enantiomer, while the product will be enriched in the diastereomer formed from the faster-reacting enantiomer, thus achieving separation.

Reactions with Organometallic Reagents: Carbon-Carbon Bond Formation

This compound is an excellent electrophile for carbon-carbon bond formation through reactions with various organometallic reagents. These reactions provide powerful methods for synthesizing ketones and tertiary alcohols.

Modern cross-coupling chemistry offers efficient pathways for C-C bond formation using acyl chlorides.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction of this compound with an arylboronic acid provides a direct route to unsymmetrical diaryl ketones. nih.govuwindsor.carsc.org This reaction involves the oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the ketone. This method is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.org

Heck Reaction: While the classic Heck reaction involves the coupling of aryl halides with alkenes, acyl chlorides can undergo decarbonylative Heck reactions under certain conditions. organic-chemistry.orglibretexts.orgthermofisher.cn In this process, the palladium catalyst inserts into the C-Cl bond, and subsequent decarbonylation (loss of CO) generates an aryl-palladium species that can then couple with an alkene.

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for coupling acyl chlorides with terminal alkynes to produce ynones (α,β-alkynyl ketones). libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. organic-chemistry.org The reaction of this compound with a terminal alkyne yields a 1-([1,1'-biphenyl]-4-yl)-2-alkyn-1-one, which is a valuable intermediate in medicinal chemistry and materials science. nih.govsigmaaldrich.com

Table 2: Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Ar-B(OH)2 | Pd(0) complex (e.g., Pd(PPh3)4), Base | Diaryl Ketone |

| Heck (Decarbonylative) | Alkene | Pd(0) complex | Stilbene derivative (after CO loss) |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Ynone |

Grignard (R-MgX) and organolithium (R-Li) reagents are powerful nucleophiles that readily react with this compound. The outcome of the reaction can be controlled by stoichiometry and temperature.

Formation of Ketones: The addition of one equivalent of an organolithium or Grignard reagent to this compound at low temperatures (e.g., -78 °C) leads to the formation of a stable tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to form a ketone. This method is highly effective for synthesizing various biphenyl ketones.

Formation of Tertiary Alcohols: If more than one equivalent of the organometallic reagent is used, or if the reaction is conducted at higher temperatures, the initially formed ketone will undergo a second nucleophilic attack. This second addition leads to a different tetrahedral intermediate which, upon protonation during workup, yields a tertiary alcohol. This two-step, one-pot reaction allows for the synthesis of tertiary alcohols where two of the alkyl/aryl groups attached to the carbinol carbon are identical.

Table 3: Products from Reactions with Organometallic Reagents

| Organometallic Reagent | Stoichiometry (Reagent:Acyl Chloride) | Conditions | Final Product |

|---|---|---|---|

| Phenyllithium | 1:1 | -78 °C, then H2O workup | [1,1'-Biphenyl]-4-yl(phenyl)methanone |

| Methylmagnesium bromide | >2:1 | 0 °C to RT, then H3O+ workup | 2-([1,1'-Biphenyl]-4-yl)propan-2-ol |

| Ethyllithium | 1:1 | -78 °C, then H2O workup | 1-([1,1'-Biphenyl]-4-yl)propan-1-one |

| Ethylmagnesium bromide | >2:1 | 0 °C to RT, then H3O+ workup | 3-([1,1'-Biphenyl]-4-yl)pentan-3-ol |

Electrophilic Aromatic Acylation: Friedel-Crafts Reactions of this compound

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, serves as a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.commasterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction is pivotal for the synthesis of aromatic ketones, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and agrochemicals. chemijournal.combeilstein-journals.org When this compound is used as the acylating agent, it introduces the 4-phenylbenzoyl group onto various aromatic substrates, leading to the formation of diaryl ketones with a biphenyl moiety. The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. sigmaaldrich.comchemguide.co.uk

The mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation is a well-established example of electrophilic aromatic substitution. sigmaaldrich.commasterorganicchemistry.com The reaction using this compound proceeds through several key steps:

Generation of the Acylium Ion: The reaction initiates with the formation of a complex between the Lewis acid catalyst (e.g., AlCl₃) and the chlorine atom of the this compound. sigmaaldrich.commasterorganicchemistry.com This coordination polarizes the carbon-chlorine bond, facilitating its cleavage. The departure of the chloride, which forms a complex anion with the Lewis acid (e.g., AlCl₄⁻), results in the formation of a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.comlibretexts.org This 4-phenylbenzoyl cation is the active electrophile in the reaction. masterorganicchemistry.com

Electrophilic Attack: The electron-rich π system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation and Regeneration of Catalyst: In the final step, a weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom that underwent substitution. wikipedia.org This restores the aromaticity of the ring, yielding the final diaryl ketone product. masterorganicchemistry.comyoutube.com The process also regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required. This is because the product ketone is a moderate Lewis base and forms a stable, often irreversible complex with the strong Lewis acid catalyst, rendering it inactive for further cycles. wikipedia.orgorganic-chemistry.org An aqueous workup is necessary to decompose this complex and isolate the desired ketone. wikipedia.org

Unlike Friedel-Crafts alkylations, the acylium ion is not prone to carbocation rearrangements, which allows for the clean introduction of the acyl group. libretexts.orgyoutube.com Furthermore, the product ketone is deactivated towards further substitution, preventing polysubstitution reactions that can be problematic in alkylations. organic-chemistry.orgchemguide.co.uk

The regioselectivity of the Friedel-Crafts acylation with this compound is governed by the electronic and steric properties of the substituents on the aromatic substrate. alexandonian.com

Electronic Effects: The reaction proceeds most efficiently with electron-rich (activated) aromatic compounds. Substituents that donate electron density to the ring, such as alkoxy (-OR) and alkyl (-R) groups, increase the nucleophilicity of the arene and accelerate the reaction. alexandonian.com These activating groups are typically ortho, para-directors, meaning the acyl group is added at the positions ortho or para to the substituent. The para product is often favored due to reduced steric hindrance compared to the ortho position. alexandonian.comlibretexts.org Conversely, aromatic rings bearing strongly electron-withdrawing (deactivating) groups, such as nitro (-NO₂), carbonyl (-COR), or sulfonyl (-SO₃H) groups, are generally poor substrates for Friedel-Crafts acylation as their low nucleophilicity inhibits the electrophilic attack. sigmaaldrich.compw.live

Substrate Scope: The scope of the reaction is generally limited to aromatic compounds that are at least as reactive as halobenzenes. Highly deactivated systems fail to react. sigmaaldrich.com Aromatic amines (-NH₂) and phenols (-OH) are also problematic substrates under classical Friedel-Crafts conditions, as the Lewis acid catalyst can complex with the basic nitrogen or oxygen lone pairs, deactivating the ring and inhibiting the reaction. pw.live Therefore, suitable substrates for acylation with this compound include benzene, toluene (B28343), xylenes, anisole (B1667542), and naphthalene. For instance, the acylation of toluene would be expected to yield predominantly 4-methyl-4'-phenylbenzophenone. libretexts.org

The steric bulk of the 4-phenylbenzoyl group itself can also influence regioselectivity, further favoring substitution at the less hindered para position of a monosubstituted benzene ring.

To overcome the limitations of traditional Lewis acid catalysts, such as the need for stoichiometric amounts and the generation of corrosive waste, significant research has focused on developing more efficient and environmentally benign catalytic systems. chemijournal.com

An innovative approach involves the use of metal triflates (M(OTf)ₓ) as water-tolerant Lewis acid catalysts in ionic liquids (ILs). rsc.orgliv.ac.uknih.gov This system offers several advantages over conventional methods. For example, in the benzoylation of anisole, a model reaction for acylation, copper(II) triflate (Cu(OTf)₂) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) has demonstrated high efficiency. rsc.orgliv.ac.ukresearchgate.net

This system provides quantitative conversion of the acyl chloride and anisole within one hour at 80°C. liv.ac.ukresearchgate.net Notably, it exhibits enhanced regioselectivity, affording a high ratio of the para-methoxybenzophenone to the ortho-isomer (96:4). liv.ac.ukresearchgate.net In contrast, the same reaction in conventional organic solvents like acetonitrile (B52724) resulted in lower conversions and reduced regioselectivity. liv.ac.uk The ionic liquid medium is believed to stabilize the charged intermediates of the reaction, leading to enhanced rates and selectivities. liv.ac.uk Furthermore, the catalyst and ionic liquid can be recycled and reused with minimal loss of activity, making the process more sustainable. liv.ac.uknih.gov

| Catalyst | Solvent | Conversion (1h) | ortho/para Ratio |

|---|---|---|---|

| Cu(OTf)₂ | [bmim][BF₄] | 100% | 4/96 |

| Cu(OTf)₂ | CH₃CN | 64% | 7/93 |

| Cu(OTf)₂ | CH₂ClCH₂Cl | 73% | 7/93 |

| Zn(OTf)₂ | [bmim][BF₄] | 100% (overnight) | - |

| Sc(OTf)₃ | [bmim][BF₄] | 100% (overnight) | - |

The development of solid acid catalysts represents another significant advancement toward greener chemical processes. chemijournal.com Heterogeneous catalysts, such as zeolites, clays, heteropoly acids, and supported sulfonic acids, offer distinct advantages including simplified product isolation, catalyst recovery and regeneration, and reduced corrosive waste streams. frontiersin.orgresearchgate.netresearchgate.net

Zeolites, which are microporous aluminosilicate (B74896) minerals, have been successfully employed as catalysts for Friedel-Crafts acylation. researchgate.net For example, HBEA zeolites synthesized from coal fly ash have shown high activity in the liquid-phase acylation of anisole with benzoyl chloride. frontiersin.org These catalysts achieved high conversion of benzoyl chloride (up to 83%) with excellent selectivity (93–96%) for the desired para-isomer, 4-methoxyacetophenone. frontiersin.org The catalytic activity is attributed to the strong acid sites within the zeolite framework. The shape-selective nature of the zeolite pores can also contribute to the high regioselectivity observed. frontiersin.org Such heterogeneous systems are promising for industrial-scale acylations involving reagents like this compound, addressing many of the environmental and operational issues associated with homogeneous catalysts like AlCl₃. chemijournal.comfrontiersin.org

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, has emerged as a sustainable and solvent-free alternative for organic synthesis. nih.govbeilstein-journals.org Friedel-Crafts acylations have been successfully performed under these conditions, offering an environmentally friendly route to aromatic ketones. nih.govresearchgate.net

In a typical mechanochemical setup, the aromatic substrate, the acylating agent, and a solid Lewis acid catalyst (e.g., AlCl₃) are milled together in a ball mill. nih.gov The mechanical energy induces intimate mixing and activation of the reagents, promoting the reaction in the absence of a solvent. This approach has been shown to be effective for the acylation of various aromatic hydrocarbons with reagents like phthalic anhydride (B1165640) and benzoic anhydride. nih.govbeilstein-journals.org For example, the reaction of toluene with phthalic anhydride under ball-milling conditions gave a 92% yield, a significant improvement over the 68% yield obtained by manual grinding. nih.gov

The applicability of this method can be substrate-dependent. Studies have shown that while many acylating agents are reactive, some, like 4-nitrobenzoyl chloride, were found to be unreactive under ball-milling conditions. nih.govbeilstein-journals.org The reactivity of this compound in a mechanochemical Friedel-Crafts acylation would need to be experimentally determined, but the technique holds promise as a greener synthetic route that minimizes waste and energy consumption. nih.gov

Advanced Catalytic Systems for Enhanced Efficiency and Selectivity in Friedel-Crafts Acylation

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, represent a highly efficient approach to building molecular complexity. These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. While this compound is not typically a direct component in classic MCRs like the Ugi or Passerini reactions, which utilize carboxylic acids, its reactive nature allows for its incorporation into one-pot syntheses that include MCRs or in post-MCR modifications to introduce the 4-phenylbenzoyl moiety.

One-Pot Synthesis of Complex Molecules with this compound

For instance, a one-pot synthesis could involve the initial reaction of this compound with a bifunctional molecule, such as an amino alcohol or an amino phenol. The resulting amide or ester can then undergo an intramolecular cyclization or an intermolecular reaction with another reagent, leading to the formation of complex heterocyclic structures. The 4-phenylbenzoyl group in these molecules can impart desirable properties such as increased thermal stability, specific photophysical characteristics, or biological activity.

An example of a multi-component approach involves the synthesis of highly substituted dihydropyridines via the Hantzsch reaction. While the classic Hantzsch synthesis involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate, variations can be designed where a precursor, potentially derived from this compound, is used. wikipedia.orgnih.gov

The following table provides a hypothetical representation of reactants that could be used in a one-pot synthesis involving this compound to generate a complex molecular scaffold.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| This compound | An amino acid | An isocyanide | Peptidomimetic heterocycles |

| This compound | A β-ketoester | A hydrazine (B178648) derivative | Substituted pyrazoles |

| This compound | An enolizable ketone | An ammonium salt | Polysubstituted pyridines |

This table is illustrative and suggests potential reaction pathways that leverage the reactivity of this compound in a multi-component, one-pot setting.

Development of Novel Retrosynthetic Strategies based on MCRs

The integration of this compound into MCR-based synthetic planning can lead to the development of innovative retrosynthetic strategies. Instead of disconnecting a target molecule through traditional two-component bond formations, retrosynthetic analysis can be guided by the logic of MCRs, allowing for the disconnection of multiple bonds simultaneously, leading back to simple and readily available starting materials, including this compound.

This approach is particularly powerful for the synthesis of libraries of compounds for drug discovery or materials science. By identifying a key MCR that can construct the core of a target molecule, chemists can envision a convergent synthesis where one of the inputs is derived from this compound. This strategy allows for the rapid introduction of the biphenyl moiety, which is a common structural motif in many biologically active compounds and functional materials.

Rearrangement Reactions Involving this compound Derivatives

Rearrangement reactions are fundamental transformations in organic synthesis that involve the migration of an atom or group within a molecule. Derivatives of this compound, particularly 4-phenylbenzoyl esters, can undergo synthetically useful rearrangement reactions to produce substituted aromatic ketones.

Fries Rearrangement of 4-Phenylbenzoyl Esters

The Fries rearrangement is the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org When applied to 4-phenylbenzoyl esters (esters formed from 4-phenylbenzoic acid and a phenol), this reaction provides a direct route to hydroxy-functionalized benzophenones bearing a biphenyl group. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

The reaction mechanism involves the coordination of the Lewis acid (commonly aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the ester linkage, facilitating the cleavage of the acyl-oxygen bond to generate an acylium ion and an aluminum phenoxide complex. The highly electrophilic 4-phenylbenzoyl acylium ion then attacks the activated aromatic ring of the phenoxide via an electrophilic aromatic substitution. nih.govorganic-chemistry.org

The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent polarity. nih.gov

Low temperatures generally favor the formation of the para-isomer, where the acyl group migrates to the position para to the hydroxyl group. This is often the thermodynamically more stable product.

High temperatures tend to favor the formation of the ortho-isomer. The ortho-product can be stabilized by the formation of a chelate between the Lewis acid, the carbonyl oxygen, and the phenolic oxygen.

A photochemical variant, the photo-Fries rearrangement , can also be employed. wikipedia.org This reaction proceeds through a radical mechanism initiated by the absorption of UV light and can provide a complementary method for the synthesis of hydroxyaryl ketones, sometimes with different regioselectivity compared to the thermal reaction.

The table below summarizes the expected products and influencing factors for the Fries rearrangement of a generic 4-phenylbenzoyl ester.

| Starting Material | Reaction Type | Key Conditions | Major Product | Minor Product |

| Phenyl 4-phenylbenzoate | Thermal Fries | AlCl₃, low temp. | 4-Hydroxy-4'-phenylbenzophenone | 2-Hydroxy-4'-phenylbenzophenone |

| Phenyl 4-phenylbenzoate | Thermal Fries | AlCl₃, high temp. | 2-Hydroxy-4'-phenylbenzophenone | 4-Hydroxy-4'-phenylbenzophenone |

| Phenyl 4-phenylbenzoate | Photo-Fries | UV light | Mixture of ortho and para isomers | Phenol and 4-phenylbenzoic acid derivatives (from radical escape) |

Other Electrophilic and Pericyclic Rearrangements

While the Fries rearrangement is the most prominent rearrangement reaction for derivatives of this compound, other types of rearrangements can be envisaged for more complex molecules synthesized using this building block.

Electrophilic Rearrangements: In substrates containing the 4-phenylbenzoyl moiety attached to a suitable scaffold, acid-catalyzed rearrangements akin to the Wagner-Meerwein rearrangement could occur, particularly if carbocationic intermediates are formed during a reaction sequence. The bulky and electron-withdrawing nature of the 4-phenylbenzoyl group would influence the stability and migratory aptitude of adjacent groups.

Pericyclic Rearrangements: Derivatives of this compound can be elaborated into substrates for pericyclic reactions. For example, a 4-phenylbenzoyl ester of an allylic alcohol could potentially undergo a Claisen rearrangement. This wikipedia.orgwikipedia.org-sigmatropic rearrangement would involve the concerted reorganization of six pi-electrons, leading to the formation of a C-C bond and the migration of the 4-phenylbenzoyl group. The resulting product would be a γ,δ-unsaturated carbonyl compound, a versatile intermediate for further synthetic transformations. Similarly, other sigmatropic shifts or electrocyclic reactions could be designed into molecules containing the 4-phenylbenzoyl unit to facilitate the construction of complex molecular architectures.

Advanced Applications of 4 Phenylbenzoyl Chloride in Chemical Synthesis

Pharmaceutical and Agrochemical Synthesis

In the realms of pharmaceutical and agrochemical development, 4-phenylbenzoyl chloride serves as a crucial intermediate. Its incorporation into a molecule can significantly alter physicochemical properties such as lipophilicity, thermal stability, and receptor-binding affinity, thereby enhancing the biological activity and therapeutic potential of the parent compound nih.gov.

The structure of this compound makes it an important precursor in the synthesis of a wide array of biologically active compounds. It provides a rigid biphenyl (B1667301) scaffold that is present in many pharmacologically significant molecules nih.gov.

This compound is a key intermediate in the synthesis of various pharmaceutical agents nih.gov. While specific named antihistamines directly synthesized from this compound are not prominently featured in available research, the modification of molecular scaffolds with benzoyl chloride derivatives is a known strategy to enhance anti-inflammatory properties. For instance, the structural modification of pinostrobin, a natural flavonoid, with a related compound (4-chlorobenzoyl chloride) has been shown to enhance its anti-inflammatory potential. This strategy highlights the principle that acylating a parent compound can improve its bioactivity, a role for which this compound is well-suited.

A significant application of this compound is in the chemical modification, or derivatization, of natural products to improve their therapeutic efficacy. By attaching the 4-phenylbenzoyl moiety, researchers can enhance a molecule's interaction with biological targets.

Enhancing Receptor Affinity: Research has shown that introducing a hydrophobic residue, specifically an aromatic substituent like a phenylbenzoyl group, can be crucial for high-affinity interaction with protein targets. For example, the derivatization of L-serine with a phenylbenzoyl group was instrumental in developing an improved inhibitor for the ASCT2 transporter, a target in cancer therapy rsc.org.

Antibiotic Analogues: In the development of new antibiotics, this compound has been used to create analogues of complex natural products. For example, it was used in the late-stage synthesis of an analogue of Malacidin A, a novel calcium-dependent lipopeptide antibiotic, demonstrating its utility in modifying complex peptide scaffolds frontiersin.org.

These examples underscore a key strategy in medicinal chemistry: using reagents like this compound to systematically modify natural products, thereby optimizing their drug-like properties.

This compound is a documented precursor in the synthesis of squalene (B77637) synthase inhibitors. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, making its inhibitors valuable targets for treating hypercholesterolemia ahajournals.orgebi.ac.uk. A patent for carboxamide derivatives with squalene synthase inhibitory activity explicitly lists this compound as a reactant in their synthesis google.com. The development of these inhibitors, such as lapaquistat (B1674497) acetate, represents a significant therapeutic strategy for managing cholesterol levels nih.govnih.gov. The ability of this compound to serve as a building block for this class of drugs highlights its importance in creating molecules that intervene in key metabolic pathways.

The deliberate introduction of the 4-phenylbenzoyl moiety into drug candidates is a strategic approach to modulate their pharmacokinetic and pharmacodynamic profiles. The biphenyl group can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Modulating Permeability and Hydrophobicity: The 4-phenylbenzoyl group is hydrophobic, and its addition to a molecule can increase lipophilicity. This was demonstrated in a study where a 4-phenylbenzoyl-sulfamoyl adenosine (B11128) (AMS) probe was found to be one of the highest accumulating probes in E. coli. This accumulation was correlated with hydrophobicity parameters, suggesting the moiety can enhance bacterial cell penetration nih.govacs.org.

Pharmacological Scaffolding: The biphenyl structure is considered an important structural analog in medicinal chemistry arabjchem.org. The 4-phenylbenzoyl group has been incorporated into potential drug candidates targeting various receptors, such as the ORL1-receptor for pain and CNS diseases google.com.

The data below summarizes research findings on the impact of introducing the 4-phenylbenzoyl moiety.

| Compound Class | Target/Application | Effect of 4-Phenylbenzoyl Moiety |

| Sulfamoyl Adenosines (AMS) | Bacterial Permeability Probe | Increased hydrophobicity and cellular accumulation in E. coli nih.govacs.org. |

| L-serine Analogues | ASCT2 Transporter Inhibitor | Provided a crucial hydrophobic residue for high-affinity binding rsc.org. |

| Malacidin Analogues | Antibiotic Development | Created a synthetic analogue of a complex natural lipopeptide frontiersin.org. |

| Carboxamide Derivatives | ORL1-Receptor Antagonist | Utilized as a key structural component for receptor binding google.com. |

Isotopically labeled compounds are indispensable tools in modern drug development, providing the means to track a drug's journey through the body in ADME studies nuvisan.com. While specific documentation on the synthesis and use of 13C-4-Phenylbenzoyl chloride is not widely published, the principles of its application are well-established in radiochemistry.

Carbon-13 (13C) is a stable isotope used to synthesize internal standards for robust mass spectrometric analysis in bioanalytical studies nuvisan.com. A labeled reagent like 13C-4-Phenylbenzoyl chloride would serve as an invaluable tool for "late-stage" labeling. This strategy involves introducing the isotope at one of the final steps of a synthetic sequence, which is highly efficient nih.gov.

By reacting 13C-4-Phenylbenzoyl chloride with a complex, unlabeled drug candidate containing a suitable nucleophile (e.g., an amine or alcohol), a 13C-labeled version of the final drug can be produced. This allows researchers to:

Accurately quantify the drug and its metabolites in biological samples.

Elucidate metabolic pathways.

Determine pharmacokinetic profiles without the handling requirements of radioactive isotopes like Carbon-14 nih.gov.

The use of a labeled acylating agent like 13C-4-Phenylbenzoyl chloride represents a sophisticated and efficient method for preparing essential analytical standards required for the regulatory approval of new medicines.

Intermediate in the Synthesis of Biologically Active Compounds

Polymer and Materials Science

The incorporation of the 4-phenylbenzoyl moiety into polymer chains significantly influences their physical and chemical properties. The rigid, aromatic nature of the biphenyl group enhances intermolecular interactions and chain stiffness, which is leveraged in the creation of high-performance polymers and functional materials.

Synthesis of Specialty Polymers with Tunable Properties

This compound is a key monomer in polycondensation reactions with various co-monomers, such as diamines and bisphenols, to produce specialty polymers like aromatic polyamides (aramids) and polyarylates. The properties of these polymers can be tuned by the specific choice of the co-monomer.

The introduction of the biphenyl unit from this compound into the main chain of polymers such as polyamides and polyesters results in materials with exceptional thermal stability and chemical resistance. rsc.org The rigid structure of the biphenyl group restricts the thermal motion of the polymer chains, leading to high glass transition temperatures (Tg) and decomposition temperatures (Td). For instance, wholly aromatic polyesters containing biphenyl units have been shown to have glass transition temperatures up to 190 °C and are thermally stable at temperatures exceeding 450 °C. nih.govsemanticscholar.org Similarly, aromatic polyamides incorporating rigid structures exhibit decomposition temperatures well above 400 °C. researchgate.net These high-performance polymers are sought after for applications in the aerospace, electronics, and automotive industries where materials are exposed to extreme conditions.

The polycondensation reaction of this compound with aromatic diamines yields aramids, while reaction with bisphenols produces polyarylates. The inherent stability of the resulting amide and ester linkages, combined with the rigid aromatic backbone, confers excellent resistance to solvents and corrosive chemicals.

Table 1: Thermal Properties of Aromatic Polymers with Biphenyl Moieties This table presents representative data for polymers containing structural units similar to those derived from this compound to illustrate the effect of the biphenyl group on thermal stability.

| Polymer Type | Co-monomer Structure | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td) |

| Aromatic Polyester | 4,4'-Biphenol & Terephthalic Acid | > 180 °C | > 450 °C |

| Aromatic Polyamide | Phenylated Diamine & Diacid Chloride | 252–295 °C | > 540 °C |

| Aromatic Polyester | 4'-Hydroxybiphenyl-3-carboxylic acid | 186 °C | > 450 °C |

Data compiled from studies on aromatic polymers containing biphenyl units for illustrative purposes. nih.govresearchgate.net

The rigid, rod-like structure of the 4-phenylbenzoyl group makes it an ideal mesogenic unit for the synthesis of liquid crystalline polymers (LCPs). semanticscholar.org These materials exhibit ordered phases, intermediate between the crystalline solid and the isotropic liquid state, which allows for the production of materials with a high degree of molecular orientation and exceptional mechanical properties.

This compound can be used to synthesize both main-chain and side-chain LCPs. In side-chain liquid crystalline polymers (SCLCPs), the mesogenic 4-phenylbenzoyl moiety is attached as a pendant group to a flexible polymer backbone, often via a spacer. mdpi.commdpi.com This molecular architecture allows the mesogenic units to self-organize into liquid crystalline phases (e.g., nematic or smectic) independent of the main chain. nih.gov The synthesis of such polymers often involves converting this compound into an ester with a hydroxy-functionalized monomer, which is then polymerized. The resulting SCLCPs can exhibit nematic phases at or near room temperature, making them suitable for applications in optical films and displays. mdpi.com

Table 2: Phase Transitions in Side-Chain Liquid Crystalline Polymers with Phenyl Benzoate (B1203000) Mesogens This table shows examples of phase transition temperatures for polymers containing phenyl benzoate moieties, demonstrating the influence of the mesogenic group.

| Polymer Backbone | Mesogen Structure | Phase Transitions (°C) |

| Poly(methacrylate) | Cyano-terminated Phenyl Benzoate | g 28 Sm 107 N 112 I |

| Polyacrylate | Bridged Stilbene Phenyl Benzoate | g 50 N 210 I |

| Poly(p-vinylbenzyl ether) | 4-Oxybiphenyl | Nematic Phase |

Key: g = glassy, Sm = smectic, N = nematic, I = isotropic. Data is representative of polymers containing similar mesogenic units. mdpi.comresearchgate.net

Photoinitiators for Polymerization Processes

The benzophenone (B1666685) moiety is a well-known photoinitiator, and the structure of this compound is analogous to a benzophenone derivative. semanticscholar.org Upon absorption of ultraviolet (UV) light, the carbonyl group is excited to a triplet state. In this excited state, it can act as a Type II photoinitiator, initiating polymerization by abstracting a hydrogen atom from a synergist molecule, such as a tertiary amine. rsc.orgsemanticscholar.org This process generates a free radical on the synergist, which then initiates the free-radical polymerization of monomers like acrylates.

This photoinitiating capability is exploited in UV-curable coatings, inks, and adhesives. rsc.org Formulations containing a derivative of this compound, along with monomers/oligomers and an amine synergist, can be rapidly cured upon exposure to UV radiation. This technology offers significant advantages, including high cure speeds, low energy consumption, and the elimination of volatile organic compounds (VOCs). researchgate.net The efficiency of this compound derivatives as photoinitiators makes them a preferred choice in industrial applications where high performance and rapid processing are required. rsc.org

Development of Photoresponsive Materials

This compound serves as a crucial structural component in the synthesis of photoresponsive materials. rsc.org While the 4-phenylbenzoyl group itself is not typically photochromic, its reactive acyl chloride function allows for the straightforward attachment of photochromic molecules (chromophores) to a polymer backbone or other molecular scaffolds.

By reacting this compound with a photochromic compound containing a nucleophilic group (e.g., a hydroxyl or amino group), the chromophore can be covalently bonded to the rigid biphenyl unit. This strategy is used to create polymers where the bulky and stiff 4-phenylbenzoyl group provides desirable physical properties like thermal stability and processability, while the attached chromophore imparts light-responsive behavior. cmu.eduresearchgate.net For example, photochromic dyes such as azobenzene (B91143) or spiropyran derivatives can be incorporated into polymer side chains. Upon irradiation with light of a specific wavelength, these chromophores undergo reversible isomerization, leading to changes in the material's color, shape, or polarity. nih.gov This enables the creation of "smart" materials for applications in optical data storage, molecular switches, and smart coatings. rsc.org

Functionalization of Polymeric Architectures

The modification of polymers with this compound is a key strategy for enhancing their physical and chemical properties. The rigid, aromatic structure of the biphenyl group, when incorporated into polymer chains, can significantly improve thermal stability and chemical resistance. chemimpex.com This functionalization is particularly valuable in the production of high-performance specialty polymers. chemimpex.com

One common method for polymer functionalization involves the reaction of this compound with polymers containing nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) functionalities. The acyl chloride readily reacts with these groups to form stable ester or amide linkages, respectively, thereby grafting the 4-phenylbenzoyl moiety onto the polymer backbone.

An illustrative example is the surface modification of polymers to alter their surface energy and compatibility with other materials. By introducing the bulky, hydrophobic biphenyl group, the surface properties of a polymer can be tuned for specific applications, such as in coatings, adhesives, or composite materials.

The following table summarizes the impact of this compound functionalization on key polymer properties:

| Polymer Property | Effect of this compound Functionalization | Rationale |

| Thermal Stability | Increased | The rigid biphenyl groups restrict segmental motion of the polymer chains, requiring more energy for thermal degradation. |

| Chemical Resistance | Improved | The bulky aromatic groups can shield the polymer backbone from chemical attack. |

| Mechanical Strength | Enhanced | Increased intermolecular forces (pi-pi stacking) between the biphenyl moieties can lead to higher tensile strength and modulus. |

| Solubility | Modified | The introduction of the nonpolar biphenyl group generally decreases solubility in polar solvents and increases it in nonpolar aromatic solvents. |

This table provides a generalized overview of the effects of this compound functionalization on polymer properties.

Dyes and Pigments Synthesis

This compound is a crucial intermediate in the synthesis of certain dyes and pigments. chemimpex.com The biphenyl scaffold it provides is a common structural motif in many chromophores, contributing to their color and photophysical properties.

The synthesis of various chromophores and fluorophores utilizes this compound to introduce the biphenyl unit, which can extend the conjugation of the molecule. This extended π-system is fundamental to the absorption and emission of light. For example, it can be used in the preparation of complex heterocyclic systems that form the core of many synthetic dyes.

The derivatization of molecules with the 4-phenylbenzoyl group allows for the fine-tuning of their optical properties. The biphenyl moiety can influence the absorption and emission maxima (λmax) of a dye, as well as its quantum yield and photostability. By strategically placing the 4-phenylbenzoyl group on a chromophore, chemists can alter the electronic distribution within the molecule, thereby modifying its interaction with light. This principle is applied in the development of dyes for specific applications, including in textiles, printing inks, and optical data storage.

Advanced Fine Chemical Production

The utility of this compound extends to the synthesis of a variety of advanced fine chemicals, where its reactive nature and structural contribution are highly valued.

While less common than in other areas, this compound can be employed as a precursor in the multi-step synthesis of certain flavor and fragrance compounds. chemimpex.com The biphenyl structure can serve as a foundational element for molecules with complex aromatic profiles. These syntheses often involve several transformations to convert the initial biphenyl ketone structure into the desired fragrant ester, aldehyde, or other functional group.

This compound is a valuable building block for the synthesis of organic molecules used in advanced electronic materials. biosynth.com The biphenyl group is a common component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. Its rigid, planar structure facilitates π-π stacking, which is crucial for charge transport in these materials.

For instance, this compound can be used to synthesize larger, conjugated molecules that serve as charge-transporting or emissive layers in electroluminescent devices. biosynth.com The ability to introduce the biphenyl moiety with high efficiency makes it a key reagent in the development of new materials for organic electronics.

Computational and Spectroscopic Investigations of 4 Phenylbenzoyl Chloride and Its Derivatives

Quantum Chemical Studies

Quantum chemical methodologies provide a theoretical framework for understanding the intrinsic properties of molecules. These computational tools allow for the investigation of structures and reaction dynamics at the atomic level, offering predictive power that complements experimental findings.

Density Functional Theory (DFT) stands as a principal computational method for investigating the mechanisms of chemical reactions. It is employed to map potential energy surfaces, which allows for the characterization of reactants, products, intermediates, and the transition states that connect them. For reactions involving acyl chlorides like 4-phenylbenzoyl chloride, such as nucleophilic acyl substitution, DFT calculations can elucidate whether the mechanism is concerted or proceeds through a stepwise pathway involving a tetrahedral intermediate. pku.edu.cn

While specific DFT studies detailing the reaction pathways of this compound are not extensively published, the methodology has been successfully applied to analogous systems like benzoyl chloride. researchgate.net These studies calculate the activation free energies for various potential pathways, identifying the most energetically favorable route. pku.edu.cn For instance, different functionals within DFT, such as B3LYP or M06-2X, can be benchmarked to determine which provides the most accurate energetic predictions for a specific reaction class. osti.gov By applying these established computational protocols, researchers can predict the reactivity of this compound with various nucleophiles, analyze the stability of intermediates, and characterize the geometry of transition states, thereby gaining a deeper understanding of its chemical behavior.

A significant application of quantum chemistry is the prediction of spectroscopic parameters, which serves as a vital tool for interpreting and assigning experimental data. DFT calculations can accurately forecast a range of spectral properties for molecules like this compound. nih.govresearchgate.net

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.net This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of complex aromatic signals and confirming the chemical environment of specific atoms.

IR Spectra: DFT calculations can determine the harmonic vibrational frequencies of a molecule. researchgate.net These computed frequencies correspond to the molecule's vibrational modes (stretching, bending) and can be directly compared with experimental Infrared (IR) and Raman spectra. nih.gov This is particularly useful for identifying characteristic peaks, such as the prominent C=O stretching frequency in the acyl chloride group.

UV-Vis Spectra: Electronic excitations and the resulting UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions (e.g., π → π*) and their corresponding oscillator strengths, which correlate with the position and intensity of absorption bands. researchgate.net

The table below presents a representative comparison of experimental and calculated spectroscopic data, illustrating the predictive accuracy of DFT methods.

| Spectroscopic Parameter | Typical Experimental Range | Computational Method | Typical Calculated Range |

|---|---|---|---|

| ¹³C NMR (C=O) | 165-170 ppm | DFT/GIAO | Varies with functional/basis set |

| IR (C=O stretch) | ~1770 cm⁻¹ | DFT (e.g., B3LYP/6-311G(d,p)) | Varies with functional/basis set |

| UV-Vis (λmax) | 250-300 nm | TD-DFT | Varies with functional/basis set |

The three-dimensional structure and dynamic behavior of this compound are critical to its function and reactivity. Conformational analysis focuses on the molecule's different spatial arrangements (conformers) and their relative energies. Due to the biphenyl (B1667301) moiety, a key conformational feature is the torsion angle between the two phenyl rings. Computational methods can map the potential energy surface as this angle is rotated, identifying the most stable (lowest energy) conformation and the energy barriers to rotation. nih.gov For biphenyl systems, the minimum energy conformation is typically a non-planar, twisted structure resulting from a balance between conjugative effects (favoring planarity) and steric hindrance.

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms over time, MD can reveal the conformational landscape a molecule explores under specific conditions (e.g., in a solvent). biorxiv.org This approach provides insights into the flexibility of the molecule, the accessibility of different conformers, and the influence of the environment on its structure, which are aspects that static calculations alone cannot capture. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques

Experimental spectroscopy provides the definitive data for molecular structure confirmation. High-resolution techniques are indispensable for the detailed characterization of this compound.

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. nih.gov It provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom. The carbonyl carbon of the acyl chloride is particularly characteristic, appearing far downfield. The aromatic region shows a set of signals corresponding to the carbons of the two phenyl rings.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and type of protons. For this compound, the signals are located in the aromatic region, typically showing complex splitting patterns due to spin-spin coupling between adjacent protons on the phenyl rings.

The following table summarizes typical NMR chemical shift data for this compound.

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹³C | ~168 | Carbonyl Carbon (C=O) |

| ¹³C | 127-146 | Aromatic Carbons |

| ¹H | 7.4-8.2 | Aromatic Protons |

Note: Precise chemical shifts can vary depending on the solvent and experimental conditions.

Isotopic labeling involves the replacement of an atom with one of its isotopes, such as substituting a ¹²C atom with a ¹³C atom. scripps.edu This technique is exceptionally useful for tracing the path of atoms through chemical reactions and for elucidating reaction mechanisms. nih.gov Synthesizing this compound with a ¹³C label at a specific position, most commonly the carbonyl carbon ([¹³C=O]), creates a powerful analytical probe.

When this labeled compound is used in a reaction, the ¹³C atom acts as a tracer. By analyzing the products using ¹³C NMR spectroscopy or mass spectrometry, the exact location of the label can be determined. This provides unambiguous evidence of bond-forming and bond-breaking steps. For example, in a substitution reaction, tracking the ¹³C-labeled carbonyl group can confirm whether it was transferred intact to the product. While stable isotopes like ¹³C are often used for mechanistic studies, radioactive isotopes can also be employed for different types of analyses, such as in metabolic studies. scripps.eduresearchgate.net

Mass Spectrometry (MS) Techniques